
Éthyldiméthylsilane
Vue d'ensemble
Description
It is a colorless, flammable liquid with a boiling point of 44-46°C and a density of 0.668 g/mL at 25°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Ethyldimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reducing agent and a promoter in various organic synthesis reactions.
Biology: It is utilized in proteomics research for its ability to modify proteins and peptides.
Medicine: While not directly used in therapeutic applications, it serves as a precursor in the synthesis of biologically active compounds.
Mécanisme D'action
Mode of Action
Understanding how Ethyldimethylsilane interacts with its targets and the resulting changes requires further investigation. This would involve studying the compound’s binding affinity, its influence on the conformation and function of its targets, and the downstream effects of these interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyldimethylsilane These factors can include temperature, pH, presence of other molecules, and specific conditions within biological tissues
Méthodes De Préparation
Ethyldimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of ethyltrichlorosilane with dimethylzinc in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyldimethylsilane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in the ligand-free carbon-sulfur bond cleavage reaction.
Cycloisomerization: It promotes the cycloisomerization of 1,6-dienes using a palladium catalyst.
Substitution: It can participate in substitution reactions where the silicon-hydrogen bond is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, dimethylzinc, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Ethyldimethylsilane can be compared with other similar organosilicon compounds, such as:
Dimethylsilane (CH₃)₂SiH₂: This compound has a similar structure but lacks the ethyl group, making it less versatile in certain reactions.
Trimethylsilane (CH₃)₃SiH: This compound has three methyl groups attached to silicon, providing different reactivity and applications.
Diethylsilane (C₂H₅)₂SiH₂: This compound has two ethyl groups, offering distinct properties and uses compared to dimethylethylsilane.
Ethyldimethylsilane’s unique combination of ethyl and methyl groups provides a balance of reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
InChI |
InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISMKWTHPWHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883561 | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-21-4 | |
| Record name | Silane, ethyldimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethylethylsilane function as a reducing agent in organic synthesis?
A: Dimethylethylsilane acts as a hydride (H-) donor in the presence of suitable catalysts. For example, in the presence of a Nickel-doped Dehydrobenzoannulene-based Two-Dimensional Covalent Organic Framework (Ni-DBA-2D-COF), Dimethylethylsilane facilitates the reductive cleavage of inert aryl C-S bonds in various organosulfur compounds []. The Ni-DBA-2D-COF acts as a heterogeneous catalyst, activating both the silane and the organosulfur compound, leading to the transfer of a hydride from Dimethylethylsilane to the substrate and cleavage of the C-S bond.
Q2: Can Dimethylethylsilane be utilized in polymerization reactions?
A: Yes, Dimethylethylsilane plays a crucial role in the group transfer polymerization (GTP) of N,N-disubstituted acrylamide (DAAm) catalyzed by tris(pentafluorophenyl)borane (B(C6F5)3) []. Due to its low steric hindrance, Dimethylethylsilane effectively participates in the in-situ formation of a silyl ketene aminal, which acts as the true initiator for the polymerization process. This allows for controlled molecular weight and distribution in the resulting polyacrylamides, particularly noticeable in the polymerization of N,N-diethylacrylamide (DEtAAm) [].
Q3: Is it possible to analyze the structure of Dimethylethylsilane using Nuclear Magnetic Resonance (NMR) spectroscopy?
A: Yes, the proton NMR spectrum of Dimethylethylsilane exhibits distinct features characteristic of an AA'XX' spin system []. The protons on the CH2 group adjacent to the silicon atom display a recognizable distorted triplet-like pattern in a characteristic region of the spectrum. Analysis of these spectral features allows for the complete characterization of Dimethylethylsilane and its differentiation from similar compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



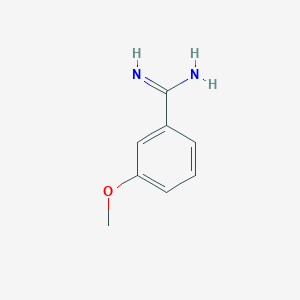
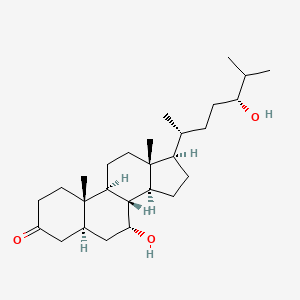
![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
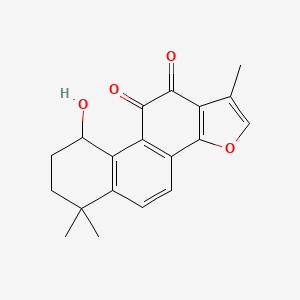
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
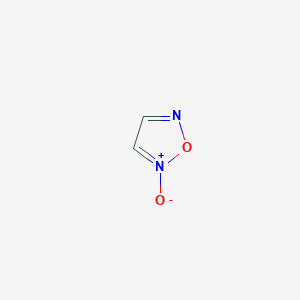

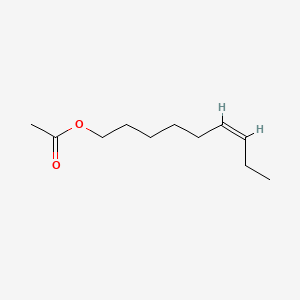
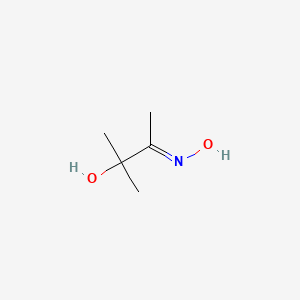
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
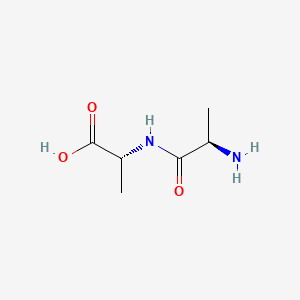
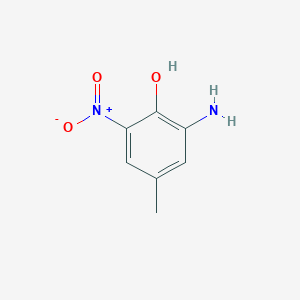
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)
